

**Compound of Interest**

Compound Name: PF-05020182

Cat. No.: B609950

An In-depth Examination of a Novel Kv7 Channel Opener for Neurological Disorders

**PF-05020182** is a novel, orally active small molecule that acts as a potent opener of Kv7 (KCNQ) potassium channels.<sup>[1]</sup> Preclinical research has ide further investigation by researchers, scientists, and drug development professionals.

## Mechanism of Action: Enhancing Neuronal Inhibition

**PF-05020182** exerts its therapeutic effects by activating specific subtypes of the Kv7 potassium channel family, which are crucial regulators of neuron excitability and suppressing the aberrant electrical activity that underlies seizures.<sup>[2]</sup>

The primary molecular targets of **PF-05020182** are heteromeric Kv7.2/7.3 channels, which are the principal components of the M-current, a key regul

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```
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}
```

Workflow for whole-cell patch clamp experiments.

## Maximal Electroshock (MES) Seizure Model in Rats

This in vivo model is used to evaluate the anticonvulsant efficacy of a compound against generalized tonic-cl

#### Animals:

- Male Sprague-Dawley rats (typically 150-250 g) are used.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.

#### Procedure:

- Animals are randomly assigned to vehicle control and **PF-05020182** treatment groups.
- **PF-05020182** is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle used is
- At a predetermined time after dosing (to coincide with peak plasma concentrations), a maximal electrical sti
- The primary endpoint is the presence or absence of a full tonic hindlimb extension. The percentage of animal

- 

Dose-response data are used to calculate the median effective dose (ED50).

```
```dot
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}
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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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